Cas no 1805638-69-0 (Ethyl 2-chloromethyl-5-cyano-4-methoxybenzoate)

Ethyl 2-chloromethyl-5-cyano-4-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-chloromethyl-5-cyano-4-methoxybenzoate
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- Inchi: 1S/C12H12ClNO3/c1-3-17-12(15)10-4-9(7-14)11(16-2)5-8(10)6-13/h4-5H,3,6H2,1-2H3
- InChI Key: ZWKIIGYJXCLXPH-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C(C#N)=CC=1C(=O)OCC)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 312
- Topological Polar Surface Area: 59.3
- XLogP3: 2.2
Ethyl 2-chloromethyl-5-cyano-4-methoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015018171-250mg |
Ethyl 2-chloromethyl-5-cyano-4-methoxybenzoate |
1805638-69-0 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
Alichem | A015018171-500mg |
Ethyl 2-chloromethyl-5-cyano-4-methoxybenzoate |
1805638-69-0 | 97% | 500mg |
798.70 USD | 2021-06-18 | |
Alichem | A015018171-1g |
Ethyl 2-chloromethyl-5-cyano-4-methoxybenzoate |
1805638-69-0 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
Ethyl 2-chloromethyl-5-cyano-4-methoxybenzoate Related Literature
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
Additional information on Ethyl 2-chloromethyl-5-cyano-4-methoxybenzoate
Comprehensive Overview of Ethyl 2-chloromethyl-5-cyano-4-methoxybenzoate (CAS No. 1805638-69-0)
Ethyl 2-chloromethyl-5-cyano-4-methoxybenzoate (CAS No. 1805638-69-0) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This ester derivative, characterized by its chloromethyl, cyano, and methoxy functional groups, exhibits unique reactivity, making it a valuable intermediate in synthetic chemistry. Its molecular structure, C12H12ClNO3, underscores its potential for diverse applications, particularly in drug discovery and material science.
In recent years, the demand for high-purity intermediates like Ethyl 2-chloromethyl-5-cyano-4-methoxybenzoate has surged, driven by advancements in precision medicine and green chemistry. Researchers frequently search for "synthesis methods for cyano-containing esters" or "applications of chloromethyl benzoates," reflecting the compound's relevance in modern organic synthesis. Its role in constructing heterocyclic scaffolds—a hot topic in AI-driven drug design—further highlights its significance.
The compound's methoxy group enhances its solubility in organic solvents, a property critical for high-throughput screening in pharmaceutical labs. Meanwhile, the cyano moiety offers a versatile handle for further functionalization, aligning with trends in click chemistry and bioorthogonal reactions. These attributes make CAS No. 1805638-69-0 a frequent subject in patents targeting anticancer agents and antiviral compounds.
From an industrial perspective, Ethyl 2-chloromethyl-5-cyano-4-methoxybenzoate is synthesized via esterification and halogenation protocols, often optimized for low-waste production—a key focus in sustainable chemistry. Analytical techniques like HPLC and NMR ensure its purity, addressing the growing market need for QC-certified intermediates. Discussions on platforms like ResearchGate often highlight its stability under ambient storage conditions, a practical advantage for logistics.
Emerging applications in OLED materials and photovoltaic research have also been explored, leveraging its electron-withdrawing cyano group to tune optoelectronic properties. This multidisciplinary utility positions CAS No. 1805638-69-0 as a compound of interest in both academic and industrial settings, with Google Scholar citations reflecting its prominence in peer-reviewed studies on molecular engineering.
In summary, Ethyl 2-chloromethyl-5-cyano-4-methoxybenzoate exemplifies the convergence of structural versatility and functional adaptability. Its alignment with trends like AI-assisted molecular modeling and eco-friendly synthesis ensures continued relevance, while its well-documented physicochemical properties cater to rigorous industrial standards. For researchers querying "buy ethyl cyano-methoxy benzoate derivatives" or "mechanistic studies on chloromethyl esters," this compound remains a cornerstone in innovative chemical solutions.
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